Bamifylline hydrochloride

Beschreibung

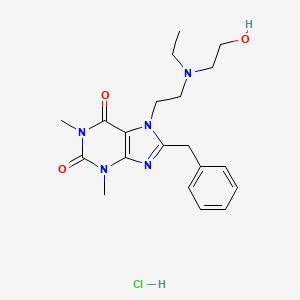

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

8-benzyl-7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N5O3.ClH/c1-4-24(12-13-26)10-11-25-16(14-15-8-6-5-7-9-15)21-18-17(25)19(27)23(3)20(28)22(18)2;/h5-9,26H,4,10-14H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDBXHPORMXSXKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CC3=CC=CC=C3)CCO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28ClN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2016-63-9 (Parent) | |

| Record name | Bamifylline hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020684064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4048721 | |

| Record name | Bamifylline Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20684-06-4, 3736-86-5 | |

| Record name | 1H-Purine-2,6-dione, 7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-3,7-dihydro-1,3-dimethyl-8-(phenylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20684-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Purine-2,6-dione, 7-(2-(ethyl(2-hydroxyethyl)amino)ethyl)-3,7-dihydro-1,3-dimethyl-8-(phenylmethyl)-, hydrochloride (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003736865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bamifylline hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020684064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bamifylline Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bamifylline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.955 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BAMIFYLLINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66466QLM3S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bamifylline Hydrochloride: An In-Depth Technical Guide on the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bamifylline (B195402) hydrochloride, a synthetic xanthine (B1682287) derivative, is a therapeutic agent employed in the management of respiratory conditions characterized by bronchospasm, such as asthma and chronic obstructive pulmonary disease (COPD). Its pharmacological effects are primarily attributed to a dual mechanism of action: antagonism of adenosine (B11128) A1 receptors and non-selective inhibition of phosphodiesterase (PDE) enzymes, with a noted activity against PDE4. This multifaceted activity culminates in bronchodilation and anti-inflammatory effects. This technical guide provides a comprehensive overview of the core mechanism of action of bamifylline hydrochloride, presenting available quantitative data, detailing relevant experimental protocols, and visualizing the key signaling pathways and experimental workflows.

Introduction

This compound is a substituted xanthine that shares a structural lineage with theophylline (B1681296) but exhibits a distinct pharmacological profile. It is recognized for its efficacy as a bronchodilator and for its anti-inflammatory properties.[1][2] Unlike theophylline, bamifylline generally presents a more favorable side-effect profile, particularly concerning central nervous system stimulation.[3] The therapeutic utility of bamifylline stems from its ability to modulate key intracellular signaling pathways that govern airway smooth muscle tone and inflammatory responses.[4][5]

Core Mechanisms of Action

The therapeutic efficacy of this compound is rooted in two primary pharmacological actions:

-

Selective Adenosine A1 Receptor Antagonism: Bamifylline acts as a selective antagonist at adenosine A1 receptors.[2][6] In the airways, adenosine can induce bronchoconstriction, particularly in asthmatic individuals. By blocking the A1 receptor, bamifylline inhibits the bronchoconstrictor effects of endogenous adenosine.[4] Studies in rat brain tissue have demonstrated that bamifylline exhibits a high affinity for the A1 receptor subtype and is considered one of the most selective A1 adenosine receptor antagonists.[6]

-

Phosphodiesterase (PDE) Inhibition: As a xanthine derivative, bamifylline is a non-selective inhibitor of phosphodiesterase enzymes.[2][7] Some evidence suggests a particular activity against PDE4.[3][5] PDE enzymes are responsible for the degradation of cyclic adenosine monophosphate (cAMP), a critical second messenger involved in numerous cellular processes. By inhibiting PDE, bamifylline leads to an accumulation of intracellular cAMP in airway smooth muscle cells.[5] This increase in cAMP levels activates protein kinase A (PKA), which in turn phosphorylates several target proteins, leading to smooth muscle relaxation and bronchodilation. The elevated cAMP levels also contribute to the anti-inflammatory effects of bamifylline by suppressing the release of pro-inflammatory mediators from various inflammatory cells.[5]

Quantitative Pharmacological Data

Table 1: Anti-inflammatory and Bronchodilator Activity of Bamifylline

| Parameter | Agonist/Condition | Species/Model | Bamifylline ED50 / Potency | Reference(s) |

| Inhibition of Bronchoconstriction | Platelet-Activating Factor (PAF) | Guinea Pig (in vivo) | 6.5 µmol/kg i.v. | [1] |

| Histamine | Guinea Pig (in vivo) | 9.5 µmol/kg i.v. | [1] | |

| Acetylcholine | Guinea Pig (in vivo) | 24.3 µmol/kg i.v. | [1] | |

| Leukotriene C4 (LTC4) | Guinea Pig (in vivo) | 31.6 µmol/kg i.v. | [1] | |

| Antigen Challenge | Guinea Pig (in vivo) | 9.3 µmol/kg i.v. | [1] | |

| Inhibition of Mediator Release | Histamine | Guinea Pig Lung (in vitro) | 2.7 times more potent than theophylline (at 1 x 10⁻³ M) | [5] |

| Thromboxane B2 (TXB2) | Guinea Pig Lung (in vitro) | 1.6 times more potent than theophylline (at 1 x 10⁻³ M) | [5] | |

| Slow-Reacting Substance of Anaphylaxis (SRS-A) | Guinea Pig Lung (in vitro) | 1.5 times more potent than theophylline (at 1 x 10⁻³ M) | [5] |

Signaling Pathways

The dual mechanism of action of bamifylline converges on critical signaling pathways that regulate bronchomotor tone and inflammation.

Phosphodiesterase Inhibition and cAMP-Mediated Bronchodilation

By inhibiting phosphodiesterases, bamifylline increases intracellular cAMP levels in airway smooth muscle cells. This initiates a signaling cascade that leads to bronchodilation.

Figure 1: PDE Inhibition and cAMP Signaling Pathway.

Adenosine A1 Receptor Antagonism

Adenosine, acting on A1 receptors on airway smooth muscle, can induce bronchoconstriction. Bamifylline competitively blocks this receptor, preventing the downstream signaling that leads to muscle contraction.

Figure 2: Adenosine A1 Receptor Antagonism Pathway.

Experimental Protocols

The following are representative methodologies for key experiments used to elucidate the mechanism of action of compounds like bamifylline.

Radioligand Binding Assay for Adenosine A1 Receptor Affinity

This assay determines the binding affinity of a test compound (e.g., bamifylline) to the adenosine A1 receptor.

Protocol:

-

Membrane Preparation: Prepare cell membranes from a source rich in adenosine A1 receptors (e.g., rat brain cortex or a cell line overexpressing the receptor). Homogenize the tissue in a suitable buffer and centrifuge to pellet the membranes. Wash the membranes and resuspend in the assay buffer.

-

Binding Reaction: In a multi-well plate, incubate the prepared membranes with a constant concentration of a radiolabeled A1 receptor antagonist (e.g., [³H]DPCPX) and varying concentrations of the unlabeled test compound (bamifylline).

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Figure 3: Experimental Workflow for Radioligand Binding Assay.

cAMP Accumulation Assay

This assay measures the effect of a test compound on intracellular cAMP levels.

Protocol:

-

Cell Culture: Culture a suitable cell line (e.g., human airway smooth muscle cells) in a multi-well plate.

-

Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Treatment: Treat the cells with the test compound (bamifylline) at various concentrations for a defined period.

-

Cell Lysis: Lyse the cells to release the intracellular contents, including cAMP.

-

cAMP Quantification: Measure the concentration of cAMP in the cell lysates using a competitive immunoassay, such as an ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration to determine the dose-response relationship.

In Vitro Anti-inflammatory Assay (Mediator Release)

This assay evaluates the ability of a test compound to inhibit the release of inflammatory mediators from sensitized tissues.

Protocol:

-

Tissue Preparation: Sensitize an animal (e.g., guinea pig) to an antigen (e.g., ovalbumin). Isolate and perfuse the lungs in an organ bath.

-

Drug Incubation: Perfuse the lungs with a solution containing the test compound (bamifylline) at various concentrations.

-

Antigen Challenge: Challenge the lungs with the antigen to induce an anaphylactic reaction and the release of inflammatory mediators.

-

Sample Collection: Collect the perfusate at different time points.

-

Mediator Quantification: Measure the concentration of specific inflammatory mediators (e.g., histamine, leukotrienes, prostaglandins) in the perfusate using techniques such as ELISA or mass spectrometry.

-

Data Analysis: Calculate the percentage inhibition of mediator release at each concentration of the test compound and determine the IC50 value.

Conclusion

This compound exerts its therapeutic effects in respiratory diseases through a dual mechanism of action involving selective adenosine A1 receptor antagonism and non-selective phosphodiesterase inhibition. These actions lead to an increase in intracellular cAMP and a blockade of adenosine-mediated bronchoconstriction, resulting in both bronchodilator and anti-inflammatory effects. While quantitative data on its direct molecular interactions are limited in the public domain, its pharmacological activity has been demonstrated in various preclinical and clinical studies. Further research to elucidate the precise binding affinities and inhibitory concentrations for its molecular targets would provide a more complete understanding of its pharmacological profile and could aid in the development of future respiratory therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ujconline.net [ujconline.net]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. Effect of Cholinergic Receptor Antagonists on the Potentiation of the Effect of Adenosine Receptor Blockers in People with Bronchial Asthma – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. Selective activity of bamifylline on adenosine A1-receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | 20684-06-4 | FB170638 [biosynth.com]

Bamifylline hydrochloride as a selective adenosine A1 receptor antagonist

An In-depth Technical Guide to Bamifylline (B195402) Hydrochloride as a Selective Adenosine (B11128) A1 Receptor Antagonist

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Bamifylline hydrochloride is a xanthine (B1682287) derivative drug, structurally related to theophylline (B1681296) and caffeine, used primarily as a bronchodilator in the management of asthma and Chronic Obstructive Pulmonary Disease (COPD).[1] Unlike many other xanthines that exhibit non-selective antagonism at adenosine receptors and inhibition of phosphodiesterases, bamifylline has been distinguished in preclinical studies as a potent and highly selective antagonist of the adenosine A1 receptor.[1][2] This selectivity may confer a more favorable side-effect profile, particularly concerning the central nervous system and cardiac stimulation often associated with less selective xanthines.[3][4]

This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action as a selective A1 receptor antagonist. It includes a review of available binding data, detailed experimental protocols for its characterization, and a summary of its pharmacokinetic profile, tailored for professionals in pharmacological research and drug development.

Mechanism of Action: Adenosine A1 Receptor Antagonism

Adenosine is an endogenous purine (B94841) nucleoside that modulates numerous physiological processes by activating four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3.[5][6] The A1 receptor is ubiquitously expressed and plays significant roles in the central nervous, cardiovascular, and respiratory systems.[6][7]

The Adenosine A1 Receptor Signaling Pathway

The adenosine A1 receptor primarily couples to inhibitory G proteins (Gαi/o).[5] Upon activation by an agonist like adenosine, the Gαi subunit inhibits the enzyme adenylyl cyclase (AC). This action reduces the intracellular conversion of ATP to cyclic adenosine monophosphate (cAMP), a critical second messenger.[5][7] The decrease in cAMP levels leads to reduced activity of Protein Kinase A (PKA) and subsequent downstream effects on cellular function. Additionally, the Gβγ subunits released upon G protein activation can modulate other effectors, including phospholipase C (PLC) and certain ion channels.[5][7]

Bamifylline, as a competitive antagonist, binds to the A1 receptor without activating it, thereby blocking adenosine from binding and preventing the initiation of this inhibitory signaling cascade.

References

- 1. Effects of enprofylline on A1 and A2 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Quantitative prediction of selectivity between the A1 and A2A adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of the potency of 8-phenyltheophylline as an antagonist at A1 and A2 adenosine receptors in atria and aorta from the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Selective activity of bamifylline on adenosine A1-receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Phosphodiesterase Inhibition by Bamifylline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bamifylline (B195402) hydrochloride is a methylxanthine derivative primarily utilized as a bronchodilator for the management of respiratory conditions such as bronchial asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic efficacy stems from a multifaceted mechanism of action, principally involving the inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine (B11128) A1 receptors.[1] This guide provides a comprehensive technical overview of the phosphodiesterase inhibition by bamifylline hydrochloride, including its mechanism of action, available quantitative data, and detailed experimental protocols for its investigation.

Core Mechanism of Action: Phosphodiesterase Inhibition

This compound functions as a non-selective phosphodiesterase inhibitor.[1] Phosphodiesterases are a superfamily of enzymes that catalyze the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), thereby terminating their signaling pathways.[2] By inhibiting these enzymes, particularly PDE4, bamifylline leads to an accumulation of intracellular cAMP in airway smooth muscle cells.[2]

The elevation of cAMP levels activates a cascade of downstream signaling events, culminating in the relaxation of bronchial smooth muscles. This bronchodilation alleviates the airway obstruction characteristic of asthma and COPD.[2] Furthermore, increased cAMP concentrations have been shown to exert anti-inflammatory effects by inhibiting the release of pro-inflammatory mediators from immune cells, which is a key component in the pathophysiology of chronic respiratory diseases.[2]

In addition to its PDE inhibitory action, bamifylline is also recognized as a selective adenosine A1 receptor antagonist.[1][3] This dual mechanism of action contributes to its overall therapeutic profile.

Signaling Pathway of Bamifylline-Mediated Bronchodilation

Caption: Bamifylline inhibits PDE, increasing cAMP levels and leading to bronchodilation.

Quantitative Data

A study by Berti et al. investigated the in vivo effects of bamifylline on bronchoconstriction induced by various agonists in guinea pigs. The results are summarized in the table below.

| Agonist | Bamifylline ED50 (µmol/kg i.v.) | Theophylline ED50 (µmol/kg i.v.) |

| Platelet-Activating Factor (PAF) | 6.5 | - |

| Histamine | 9.5 | Equiactive |

| Acetylcholine | 24.3 | - |

| Leukotriene C4 (LTC4) | 31.6 | - |

| Antigen Challenge | 9.3 | 22.9 |

| Table 1: In vivo potency of bamifylline against agonist-induced bronchoconstriction. Data from Berti et al.[4] |

These findings indicate that bamifylline is a potent antagonist of bronchoconstriction induced by several key mediators of anaphylaxis, and in the case of antigen-induced bronchospasm, it was found to be more potent than theophylline.[4]

Experimental Protocols

Detailed experimental protocols specifically for the assessment of bamifylline's PDE inhibitory activity are not extensively published. However, the following are detailed, standard methodologies for key experiments that can be adapted for the characterization of bamifylline or similar PDE inhibitors.

Phosphodiesterase (PDE) Activity Assay (Generic Protocol)

This protocol describes a common method for measuring the activity of PDE enzymes and the inhibitory potential of a test compound like bamifylline.

Objective: To determine the IC50 value of bamifylline for a specific PDE isoform.

Materials:

-

Recombinant human PDE enzyme (e.g., PDE4B)

-

cAMP or cGMP substrate

-

Assay buffer (e.g., Tris-HCl buffer with MgCl2)

-

Snake venom nucleotidase

-

Phosphate (B84403) detection reagent (e.g., Malachite Green)

-

This compound

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of bamifylline in a suitable solvent (e.g., DMSO) and create a serial dilution series.

-

Dilute the recombinant PDE enzyme to the desired concentration in assay buffer.

-

Prepare the cAMP or cGMP substrate solution in assay buffer.

-

-

Assay Reaction:

-

In a 96-well plate, add the assay buffer, the serially diluted bamifylline (or vehicle control), and the PDE enzyme solution.

-

Pre-incubate the plate at 30°C for 10 minutes.

-

Initiate the reaction by adding the cAMP or cGMP substrate to each well.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 20 minutes).

-

-

Termination and Detection:

-

Stop the reaction by adding a stop solution (e.g., 0.1 M HCl).

-

Add snake venom nucleotidase to each well to convert the resulting 5'-AMP or 5'-GMP to adenosine/guanosine and inorganic phosphate.

-

Incubate at 30°C for 10 minutes.

-

Add the phosphate detection reagent to each well.

-

Incubate at room temperature for 15-30 minutes to allow color development.

-

Measure the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).

-

-

Data Analysis:

-

Calculate the percentage of PDE inhibition for each concentration of bamifylline.

-

Plot the percentage of inhibition against the logarithm of the bamifylline concentration.

-

Determine the IC50 value using a non-linear regression analysis.

-

Experimental Workflow for PDE Activity Assay

Caption: Workflow for determining the IC50 of a PDE inhibitor.

Intracellular cAMP Accumulation Assay (Generic Protocol)

This protocol outlines a method to measure the effect of bamifylline on intracellular cAMP levels in a cell-based system.

Objective: To quantify the increase in intracellular cAMP in response to bamifylline treatment.

Materials:

-

A suitable cell line (e.g., human airway smooth muscle cells)

-

Cell culture medium and supplements

-

This compound

-

Forskolin (B1673556) (a direct adenylyl cyclase activator, used as a positive control)

-

Cell lysis buffer

-

cAMP detection kit (e.g., ELISA-based or HTRF-based)

-

Microplate reader

Procedure:

-

Cell Culture and Seeding:

-

Culture the cells under standard conditions (37°C, 5% CO2).

-

Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of bamifylline and forskolin in serum-free medium.

-

Remove the culture medium from the cells and wash with PBS.

-

Add the compound dilutions (including a vehicle control) to the respective wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

-

Cell Lysis and cAMP Measurement:

-

Aspirate the medium and add cell lysis buffer to each well.

-

Incubate according to the lysis buffer manufacturer's instructions to ensure complete cell lysis.

-

Perform the cAMP measurement on the cell lysates using a commercial cAMP detection kit, following the manufacturer's protocol.

-

-

Data Analysis:

-

Generate a standard curve using the cAMP standards provided in the kit.

-

Calculate the concentration of cAMP in each sample based on the standard curve.

-

Plot the cAMP concentration against the concentration of bamifylline to generate a dose-response curve.

-

Logical Relationship of Bamifylline's Dual Mechanism

Caption: Dual mechanism of bamifylline leading to therapeutic effects.

Conclusion

This compound is a clinically effective bronchodilator with a well-established mechanism of action involving non-selective phosphodiesterase inhibition and selective adenosine A1 receptor antagonism. While specific quantitative data on its PDE isoform selectivity is limited in the available literature, its functional efficacy in antagonizing bronchoconstriction is documented. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of bamifylline and other novel PDE inhibitors. A more detailed understanding of its interaction with specific PDE isoforms could further elucidate its therapeutic profile and guide the development of more targeted respiratory therapies.

References

A Technical Guide to the Synthesis and Purification of Bamifylline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of bamifylline (B195402) hydrochloride, a xanthine (B1682287) derivative used as a bronchodilator. The document details the chemical reactions, experimental protocols, and analytical methods necessary for the production of this active pharmaceutical ingredient.

Synthesis of Bamifylline Hydrochloride

The primary synthesis of bamifylline, 7-(N-ethyl-N-β-hydroxyethylaminoethyl)-8-benzyltheophylline, is achieved through a one-stage process involving the reaction of 8-benzyltheophylline (B105289) with N-ethylethanolamine in the presence of a dihalogenated alkane and a weak base.[1][2] The resulting bamifylline base is then converted to its hydrochloride salt.

A key advantage of this single-stage process is the avoidance of significant formation of the 7-vinyl-8-benzyltheophylline byproduct, which can occur in multi-stage syntheses.[2]

Chemical Reaction Pathway

The synthesis proceeds as follows:

Caption: Synthesis Pathway of this compound.

Experimental Protocol for Synthesis

This protocol is a composite of methodologies described in the patent literature.[1][2]

Materials:

-

8-benzyltheophylline

-

N-ethylethanolamine

-

1,2-dichloroethane

-

Sodium carbonate (mineral base)

-

Hydrochloric acid

-

Methanol

Procedure:

-

Reaction Setup: In a suitable reaction vessel equipped with a reflux condenser, combine 8-benzyltheophylline, N-ethylethanolamine, 1,2-dichloroethane, and sodium carbonate.

-

Reflux: Heat the mixture to reflux. The reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track the consumption of 8-benzyltheophylline.[2]

-

Work-up:

-

Upon completion of the reaction, cool the mixture and treat it with water to dissolve any inorganic salts.

-

Separate the organic phase.

-

Extract the organic phase with hydrochloric acid.

-

Neutralize the resulting acidic aqueous phase with sodium carbonate.

-

Extract the liberated bamifylline base with dichloromethane.

-

-

Conversion to Hydrochloride Salt:

-

Evaporate the dichloromethane to dryness to obtain the bamifylline base.

-

Dissolve the base in methanol.

-

Add hydrochloric acid to the methanolic solution to precipitate this compound.

-

Purification of this compound

The primary method for the purification of this compound is crystallization.[1][2]

Experimental Protocol for Purification

Materials:

-

Crude this compound

-

Methanol

Procedure:

-

Dissolution: Dissolve the crude this compound in a minimal amount of hot methanol.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by filtration.

-

Drying: Dry the crystals under vacuum to remove residual solvent.

Purification Workflow

References

Physicochemical Properties of Bamifylline Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Bamifylline (B195402) hydrochloride, a methylxanthine derivative used as a bronchodilator. The information presented herein is intended to support research, development, and formulation activities involving this active pharmaceutical ingredient (API).

Core Physicochemical Data

A summary of the key physicochemical properties of Bamifylline hydrochloride is presented in the tables below for easy reference and comparison.

| Identifier | Value |

| IUPAC Name | 8-benzyl-7-{2-[ethyl(2-hydroxyethyl)amino]ethyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione hydrochloride[1] |

| CAS Number | 20684-06-4[][3][4] |

| Molecular Formula | C₂₀H₂₈ClN₅O₃[1] |

| Molecular Weight | 421.93 g/mol [1][5] |

| Appearance | White to almost white crystalline powder[6] |

| Property | Value | Source |

| Melting Point | 184 - 188 °C[6] | Experimental |

| Water Solubility | 1.79 mg/mL[1][] | ALOGPS (Calculated) |

| Freely soluble in water[6] | Experimental | |

| Solubility in other solvents | Freely soluble in methanol; Slightly soluble in acetone.[6] | Experimental |

| pKa (Strongest Basic) | 8.7[1][] | ChemAxon (Calculated) |

| pKa (Strongest Acidic) | 15.59[1][] | ChemAxon (Calculated) |

| LogP | 1.71[1][] | ALOGPS (Calculated) |

| 1.1[1][] | ChemAxon (Calculated) |

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are outlined below. These protocols are based on established pharmacopeial and scientific methods applicable to pharmaceutical compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point of this compound can be determined using the capillary melting point apparatus, a standard pharmacopeial method.

Methodology:

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-4 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a constant rate, typically 1-2 °C per minute, close to the expected melting point.

-

Observation: The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded to define the melting range. For a pure substance, this range is typically narrow.

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of this compound in various solvents can be determined using the shake-flask method, which is considered the gold standard.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, methanol, acetone) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The saturated solution is separated from the undissolved solid by centrifugation and/or filtration.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) of this compound can be determined by potentiometric titration, a precise method for ionizable compounds.

Methodology:

-

Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically water or a co-solvent system if solubility is limited. The ionic strength of the solution is kept constant with an inert salt like KCl.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected pKa.

-

pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH electrode.

-

Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the pH at the half-equivalence point or by analyzing the inflection points of the curve.

LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) between n-octanol and water, a measure of lipophilicity, can be determined using the shake-flask method.

Methodology:

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a sealed container.

-

Equilibration: The mixture is agitated until the partitioning of the compound between the two phases reaches equilibrium.

-

Phase Separation: The n-octanol and aqueous phases are carefully separated after centrifugation.

-

Quantification: The concentration of this compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV). The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Mechanism of Action and Signaling Pathways

This compound exerts its pharmacological effects primarily through two mechanisms: antagonism of A1 adenosine (B11128) receptors and inhibition of phosphodiesterase (PDE) enzymes, particularly PDE4.

A1 Adenosine Receptor Antagonism

Bamifylline is a selective A1 adenosine receptor antagonist.[7] In the airways, adenosine can cause bronchoconstriction in asthmatic patients. By blocking the A1 receptor, Bamifylline prevents the binding of adenosine and thereby inhibits the downstream signaling cascade that leads to smooth muscle contraction.

Caption: A1 Adenosine Receptor Antagonism by Bamifylline.

Phosphodiesterase (PDE) Inhibition

Bamifylline also inhibits phosphodiesterase enzymes, which are responsible for the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE, particularly PDE4, Bamifylline increases intracellular cAMP levels. Elevated cAMP in airway smooth muscle cells leads to protein kinase A (PKA) activation, which in turn promotes smooth muscle relaxation and bronchodilation.

Caption: Phosphodiesterase (PDE4) Inhibition by Bamifylline.

Additional Physicochemical Considerations

Hygroscopicity

Experimental Workflow for Hygroscopicity Assessment:

Caption: Experimental Workflow for Hygroscopicity Assessment.

References

- 1. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CAS Number 20684-06-4 [klivon.com]

- 4. This compound | 20684-06-4 [m.chemicalbook.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Inhibition of phosphodiesterase-4 suppresses HMGB1/RAGE signaling pathway and NLRP3 inflammasome activation in mice exposed to chronic unpredictable mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bamifylline - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Chemical Structures of Bamifylline Hydrochloride and Theophylline

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed comparison of the chemical structures, physicochemical properties, and relevant experimental methodologies for bamifylline (B195402) hydrochloride and theophylline (B1681296). Both compounds belong to the xanthine (B1682287) class of drugs and are primarily utilized as bronchodilators in the management of respiratory diseases.

Core Chemical Structure Analysis

The fundamental difference between bamifylline and theophylline lies in the extensive substitution on the core xanthine scaffold. Bamifylline is a synthetic derivative of theophylline, designed to potentially modify its pharmacological profile.

Theophylline

Theophylline is a naturally occurring methylxanthine alkaloid found in tea and cocoa beans. Its chemical structure is defined as 1,3-dimethylxanthine . The core is a purine (B94841) base, specifically a xanthine ring, with two methyl groups attached at the nitrogen atoms in positions 1 and 3. The hydrogen atom at the N7 position is acidic.

Figure 1: Chemical Structure of Theophylline.

Bamifylline Hydrochloride

Bamifylline is a bisubstituted theophylline derivative. The structure is modified at two key positions:

-

N7-position : The acidic proton is replaced with a bulky, basic side chain: {2-[ethyl(2-hydroxyethyl)amino]ethyl}.

-

C8-position : The hydrogen atom is replaced with a benzyl (B1604629) group.

These substantial modifications result in a molecule with significantly different physicochemical properties compared to its parent, theophylline. It is formulated as a hydrochloride salt to improve aqueous solubility.

Figure 2: Chemical Structure of this compound.

Comparative Physicochemical Data

The structural modifications in bamifylline lead to significant differences in its physicochemical properties compared to theophylline. These are summarized in the table below.

| Property | Theophylline | This compound | Reference(s) |

| Molecular Formula | C₇H₈N₄O₂ | C₂₀H₂₇N₅O₃ · HCl | [1][2] |

| Molecular Weight | 180.16 g/mol | 421.92 g/mol | [1][3] |

| CAS Number | 58-55-9 | 20684-06-4 | [4][5] |

| Appearance | White crystalline powder | White to almost white crystalline powder | [6][7] |

| pKa | 8.6 - 8.81 | Strongest Basic: ~8.7 | [5][6][8] |

| LogP (octanol/water) | -0.02 | 1.1 - 1.71 (for free base) | [5][9] |

| Water Solubility | ~8.3 g/L (Slightly soluble) | Freely soluble in water | [5][7][10] |

| Melting Point | 270–274 °C | ~185–188 °C | [6][7] |

Mechanism of Action: A Shared Pathway

Both theophylline and its derivatives like bamifylline exert their primary therapeutic effects through a dual mechanism involving the inhibition of phosphodiesterase (PDE) enzymes and the antagonism of adenosine (B11128) receptors.

-

Phosphodiesterase (PDE) Inhibition : Both drugs are non-selective PDE inhibitors. By inhibiting these enzymes, they prevent the degradation of intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels in airway smooth muscle cells lead to protein kinase A (PKA) activation, which in turn phosphorylates downstream targets, resulting in muscle relaxation and bronchodilation.

-

Adenosine Receptor Antagonism : Theophylline and bamifylline are non-selective antagonists of A₁ and A₂ adenosine receptors. In the airways, adenosine can induce bronchoconstriction. By blocking these receptors, the drugs prevent adenosine-mediated effects. Bamifylline is noted to be a selective adenosine A1 receptor antagonist.[5][7]

Figure 3: Shared signaling pathway of xanthine derivatives.

Experimental Protocols

Synthesis Protocols

The Traube synthesis is a classic method for producing purine bases. A common industrial adaptation involves the following key steps:[11]

-

N-methylation : 6-aminouracil (B15529) is reacted with a methylating agent, such as dimethyl sulfate, in an alkaline solution (e.g., NaOH) to produce 6-amino-1,3-dimethyluracil.[12]

-

Nitrosation : The product from step 1 is treated with a nitrous acid source (e.g., sodium nitrite (B80452) in acetic acid) to yield 6-amino-5-nitroso-1,3-dimethyluracil.[12]

-

Reduction : The nitroso group is reduced to an amino group, typically via catalytic hydrogenation (e.g., using a Palladium-carbon catalyst), to form 5,6-diamino-1,3-dimethyluracil.[12]

-

Cyclization : The final ring closure is achieved by reacting the diamine product with a one-carbon source, such as formamide (B127407) or triethoxymethane, under heat to yield theophylline.[11][12]

A patented method allows for the single-stage synthesis of bamifylline from a theophylline precursor, which is then converted to its hydrochloride salt.

Figure 4: Workflow for the synthesis of this compound.

-

Reaction Setup : A mixture of 8-benzyltheophylline, N-ethylethanolamine, 1,2-dichloroethane, and a mineral base (e.g., sodium carbonate) is prepared.

-

Reflux : The reaction mixture is heated under reflux. This single-stage process directly yields 7-(N-ethyl-N-β-hydroxyethylaminoethyl)-8-benzyltheophylline (bamifylline).

-

Conversion to Hydrochloride : The resulting bamifylline free base is dissolved in an alcohol solvent, such as methanol (B129727). Hydrochloric acid is then added to precipitate the hydrochloride salt.

-

Purification : The crude this compound is purified by recrystallization from methanol.

Analytical Quantification Protocol: RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a standard method for the quantification of both theophylline and bamifylline in pharmaceutical dosage forms and biological fluids.[4][8]

Method for this compound Quantification: [4][10]

-

Instrumentation : HPLC system with a quaternary pump and a PDA or UV detector.

-

Column : C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase : An isocratic mixture of organic solvents such as methanol and acetonitrile (B52724) (e.g., 70:30 v/v) or methanol and water (e.g., 80:20 v/v).[4][10]

-

Detection : UV detection at a wavelength between 264 nm and 273 nm.[4][10]

-

Sample Preparation : For solid dosage forms, tablets are crushed, dissolved in the mobile phase, sonicated, filtered, and diluted to a known concentration.

-

Quantification : A calibration curve is generated using standard solutions of known concentrations (e.g., 2-10 µg/mL). The concentration in the sample is determined by comparing its peak area to the calibration curve.

Pharmacological Assay Protocols

This assay determines the affinity of a compound for a specific adenosine receptor subtype by measuring its ability to displace a known radiolabeled ligand.

-

Preparation : Cell membranes expressing the human adenosine receptor of interest (e.g., A₁) are prepared and suspended in an appropriate incubation buffer (e.g., 50 mM Tris-HCl).

-

Reaction Mixture : The membrane suspension is incubated with a specific radioligand (e.g., [³H]CCPA for A₁ receptors) and varying concentrations of the test compound (theophylline or bamifylline).

-

Incubation : The mixture is incubated, typically at room temperature, to allow binding to reach equilibrium.

-

Separation : Bound and free radioligand are separated via rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

-

Quantification : The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis : The data is used to calculate the IC₅₀ (the concentration of the test compound that inhibits 50% of specific radioligand binding), from which the binding affinity (Ki) can be determined.

This assay measures a compound's ability to inhibit the activity of a specific PDE isoenzyme.

-

Reagents : A recombinant human PDE isoenzyme, its substrate (cAMP or cGMP), and the test compound are prepared in an assay buffer.

-

Pre-incubation : The PDE enzyme is pre-incubated with various concentrations of the test compound (e.g., theophylline) in a microplate well to allow for inhibitor binding.

-

Reaction Initiation : The enzymatic reaction is initiated by adding the substrate (cAMP or cGMP) to the wells. The plate is then incubated at 37°C.

-

Reaction Termination : The reaction is stopped, often by adding a non-specific PDE inhibitor like IBMX.

-

Detection : The amount of remaining substrate or the amount of product (AMP or GMP) is quantified. This can be done using various methods, including competitive ELISAs or fluorescence-based assays.

-

Data Analysis : The percentage of PDE inhibition is calculated for each concentration of the test compound relative to a control without any inhibitor. An IC₅₀ value is determined by fitting the results to a dose-response curve.

References

- 1. Theophylline CAS#: 58-55-9 [m.chemicalbook.com]

- 2. 58-55-9 CAS MSDS (Theophylline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound | 20684-06-4 | FB170638 [biosynth.com]

- 4. Theophylline - Wikipedia [en.wikipedia.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Theophylline | 58-55-9 [chemicalbook.com]

- 7. ujconline.net [ujconline.net]

- 8. Theophylline | C7H8N4O2 | CID 2153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Effect of Hydration Forms and Polymer Grades on Theophylline Controlled-Release Tablet: An Assessment and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Theophylline anhydrous [chembk.com]

- 11. Bamifylline | C20H27N5O3 | CID 16229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Theophylline (CAS 58-55-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

Bamifylline Hydrochloride: A Technical Guide to its Effects on Cell Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bamifylline (B195402) hydrochloride, a methylxanthine derivative, is a therapeutic agent utilized for its bronchodilator and anti-inflammatory properties in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms underpinning the pharmacological effects of bamifylline, with a core focus on its modulation of key cell signaling pathways. The primary mechanisms of action—inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine (B11128) A1 receptors—are explored in detail.[2][3] This document summarizes the available quantitative data, presents detailed experimental protocols for studying its effects, and provides visual representations of the implicated signaling cascades to support further research and drug development efforts.

Introduction

Bamifylline hydrochloride is a bisubstituted theophylline (B1681296) derivative that exhibits a distinct pharmacological profile compared to its parent compound, including a more favorable side-effect profile.[2][3] Its clinical efficacy in obstructive airway diseases is attributed to a dual mechanism of action: relaxation of bronchial smooth muscle and suppression of inflammatory responses.[1][2] Understanding the precise molecular interactions and their downstream consequences is crucial for optimizing its therapeutic use and exploring novel applications. This guide synthesizes the current knowledge on bamifylline's engagement with cellular signaling networks.

Core Mechanisms of Action and Key Signaling Pathways

Bamifylline's pharmacological effects are primarily mediated through two distinct signaling pathways:

-

Inhibition of Phosphodiesterase (PDE): Like other methylxanthines, bamifylline acts as a non-selective phosphodiesterase inhibitor. By inhibiting PDE enzymes, particularly PDE4, bamifylline prevents the degradation of cyclic adenosine monophosphate (cAMP).[1] The resulting increase in intracellular cAMP levels in airway smooth muscle cells leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates downstream targets that promote muscle relaxation and bronchodilation.[1]

-

Antagonism of Adenosine A1 Receptors: Bamifylline is a selective antagonist of the adenosine A1 receptor.[2][3][4] Adenosine, acting on A1 receptors in the airways, can promote bronchoconstriction. By blocking this interaction, bamifylline contributes to its bronchodilatory effect.[1] Studies in rat brain tissue have demonstrated that bamifylline exhibits a high affinity for A1 receptors, comparable to the selective antagonist 8-phenyl-theophylline, while showing significantly lower activity at A2A receptors, making it one of the most selective A1 adenosine receptor antagonists tested in that study.[5]

Quantitative Data on Pharmacological Effects

The following tables summarize the available quantitative data on the effects of this compound.

Table 1: Receptor Binding Affinity

| Receptor Subtype | Ligand | Species | Ki (µM) | Reference |

| Adenosine A1 | Bamifylline | Human | 1.93 | [2] |

| Adenosine A2A | Bamifylline | Human | 12.9 | [2] |

Table 2: Phosphodiesterase Inhibition

| Enzyme | Ligand | IC50 | Reference |

| PDE4 | Bamifylline | Not Reported | - |

Table 3: In Vitro Anti-Inflammatory Activity

| Mediator Release | Cell/Tissue Type | Stimulus | Bamifylline Concentration (M) | % Inhibition (Relative to Theophylline) | Reference |

| Histamine | Guinea-Pig Lungs | Immunological Challenge | 1 x 10-3 | 2.7x more potent | [4] |

| Thromboxane B2 (TXB2) | Guinea-Pig Lungs | Immunological Challenge | 1 x 10-3 | 1.6x more potent | [4] |

| Slow-Reacting Substance of Anaphylaxis (SRS-A) | Guinea-Pig Lungs | Immunological Challenge | 1 x 10-3 | 1.5x more potent | [4] |

Downstream Effects on Inflammatory Signaling

The cAMP-PKA Pathway and its Anti-Inflammatory Role

The elevation of intracellular cAMP is a central node in the anti-inflammatory effects of bamifylline. Increased cAMP activates PKA, which can interfere with pro-inflammatory signaling cascades. One of the key hypothesized downstream effects is the modulation of the Nuclear Factor-kappa B (NF-κB) pathway.

Hypothesized Modulation of the NF-κB Pathway

The NF-κB transcription factor is a master regulator of inflammatory gene expression, including pro-inflammatory cytokines like TNF-α and various interleukins. In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκBα. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate gene transcription.

While direct studies on bamifylline's effect on NF-κB are limited, the known actions of cAMP and other xanthines, such as theophylline, suggest that bamifylline may inhibit NF-κB activation by preserving the IκBα protein.[5][6] This is a critical area for future investigation to fully elucidate bamifylline's anti-inflammatory mechanism.

Potential Crosstalk with MAPK Pathways

Mitogen-activated protein kinase (MAPK) pathways, including p38 and ERK, are also crucial in regulating inflammatory responses. There is evidence of crosstalk between the cAMP and MAPK signaling pathways. However, direct evidence of bamifylline's effects on p38 or ERK phosphorylation is currently lacking in the scientific literature. The study of these potential interactions represents another important avenue for research.

Visualizing the Signaling Networks

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound.

References

- 1. Selective activity of bamifylline on adenosine A1-receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Adenosine Receptor (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Theophylline inhibits NF-kappa B activation and I kappa B alpha degradation in human pulmonary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Theophylline inhibits NF-kappaB activation in human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Bamifylline Hydrochloride: A Technical Overview of its Discovery, Development, and Mechanism of Action

Introduction

Bamifylline hydrochloride is a xanthine (B1682287) derivative developed as a bronchodilator for the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] It was designed to retain the therapeutic benefits of theophylline (B1681296), a widely used methylxanthine, while reducing its associated disadvantages, particularly the stimulating effects on the central nervous system.[1] This technical guide provides a comprehensive overview of the discovery, development, and pharmacological profile of this compound, with a focus on its synthesis, mechanism of action, and key experimental findings.

Discovery and Development

Bamifylline, also known as benzetamophylline, emerged from research aimed at modifying the theophylline structure to improve its therapeutic index.[1] The key innovation was the bisubstitution on the theophylline molecule, which was found to reduce its central nervous system side effects.[1] The development process involved extensive preclinical investigations to characterize its pharmacological activity, followed by clinical trials to establish its efficacy and safety in humans. An early clinical study dating back to 1965 investigated its use in chronic bronchitis.[2] Patents for tablet formulations of this compound were granted, for instance, by the European Patent Office in 1989.[1]

Synthesis of this compound

The synthesis of this compound can be achieved through a single-stage process. This process involves the reaction of 8-benzyltheophylline (B105289) with N-ethylethanolamine and 1,2-dichloroethane (B1671644) in the presence of a mineral base, such as sodium carbonate. The resulting 7-(N-ethyl-N-β-hydroxyethylaminoethyl)-8-benzyltheophylline is then converted to its hydrochloride salt.[3] This method has been reported to achieve a high yield.[3]

References

A Technical Guide to Bamifylline Hydrochloride: Structural Analogues, Derivatives, and Pharmacological Profile

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction to Bamifylline (B195402) Hydrochloride

Bamifylline hydrochloride is a methylxanthine derivative, structurally related to theophylline (B1681296), used primarily as a bronchodilator for treating respiratory conditions like bronchial asthma and chronic obstructive pulmonary disease (COPD).[1][2][3][4] Marketed under brand names such as Bamifix, it is known for its dual mechanism of action and a potentially more favorable side-effect profile compared to older xanthines like theophylline.[3] Bamifylline is chemically known as 8-Benzyl-7-{2-[ethyl(2-hydroxyethyl)amino]ethyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione hydrochloride.[5] Its unique bisubstitution on the theophylline core contributes to its distinct pharmacological properties.[4]

Core Mechanism of Action

Bamifylline exerts its therapeutic effects through a multi-faceted mechanism, primarily involving the antagonism of adenosine (B11128) receptors and the inhibition of phosphodiesterase (PDE) enzymes.[1][2][3]

-

Selective Adenosine A1 Receptor Antagonist: Bamifylline is a potent and selective antagonist of the A1 adenosine receptor subtype.[4][6][7][8] Adenosine, when bound to A1 receptors in the airways, can promote bronchoconstriction and inflammation. By blocking these receptors, bamifylline helps relax bronchial smooth muscle and reduce inflammatory responses.[1][9] Studies have shown it to be one of the most selective A1 adenosine receptor antagonists tested.[6]

-

Phosphodiesterase (PDE) Inhibition: Like other xanthines, bamifylline inhibits PDE enzymes, particularly PDE4.[2][3] PDE enzymes are responsible for the breakdown of cyclic adenosine monophosphate (cAMP), a key intracellular second messenger.[2] Inhibition of PDE4 leads to an accumulation of cAMP within airway smooth muscle cells. Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates various target proteins, resulting in smooth muscle relaxation (bronchodilation) and suppression of inflammatory cell activity.[2][3]

These dual actions provide a potent combination of bronchodilatory and anti-inflammatory effects, which are crucial for managing obstructive airway diseases.[3]

Structural Analogues and Derivatives

The xanthine (B1682287) scaffold offers numerous possibilities for chemical modification, particularly at the N1, N3, N7, and C8 positions.[10] Research into xanthine derivatives aims to enhance potency, selectivity, and pharmacokinetic profiles while minimizing side effects. Bamifylline itself is a derivative of theophylline, which is 1,3-dimethylxanthine.

Key structural analogues and classes of derivatives include:

-

Theophylline: The parent compound for many bronchodilators. Its use is often limited by a narrow therapeutic index and side effects like tachycardia and CNS stimulation.[3]

-

Enprofylline: A xanthine derivative that, unlike theophylline, has weak adenosine receptor antagonism, suggesting its effects are primarily through other mechanisms like PDE inhibition.[11]

-

Pentoxifylline: A xanthine derivative used to improve peripheral and cerebral microcirculation.[12]

-

Propentofylline: Another derivative active on microcirculation, noted for being a potent inhibitor of cGMP-stimulatable PDE II.[12]

-

Novel Synthetic Derivatives: Ongoing research focuses on synthesizing novel xanthine derivatives by reacting theophylline, 8-bromotheophylline, or theobromine (B1682246) with various side chains to discover compounds with enhanced bronchodilator activity.[13][14] Modifications at the C8 position, in particular, have been shown to significantly enhance the stability and pharmaceutical properties of xanthines.[10]

Structure-Activity Relationships (SAR)

The pharmacological activity of xanthine derivatives is highly dependent on the nature and position of their substituents.

-

N1 and N3 Positions: Alkyl substitutions at N1 and N3 (typically methyl groups, as in theophylline and bamifylline) are common. Variations in these groups can influence potency and selectivity. For instance, 1,3-dimethylxanthine derivatives often show greater selectivity for A2 receptors compared to 1,3-diallyl, diethyl, or dipropyl derivatives.[15]

-

N7 Position: The large side chain at the N7 position of bamifylline is a key feature distinguishing it from theophylline. This substitution significantly alters its pharmacokinetic profile and may contribute to its reduced side effects.[4]

-

C8 Position: Substitution at the C8 position is critical for modulating adenosine receptor affinity and selectivity. Bulky aromatic or heterocyclic groups at C8 can significantly enhance antagonistic activity.[10] For example, 8-phenyltheophylline (B1204217) is a potent A1 receptor antagonist.[6] The 8-benzyl group in bamifylline contributes to its high A1 receptor activity.

Pharmacological and Quantitative Data

Quantitative data allows for the direct comparison of bamifylline with its analogues.

Table 1: Comparative Pharmacokinetic Parameters

| Compound | Half-Life (t½) | Volume of Distribution (Vd) | Peak Plasma Level | Reference |

|---|---|---|---|---|

| Bamifylline | 1.5 - 2.0 hours | 3 to 10 times larger than Theophylline | Achieved more rapidly than Theophylline | [16] |

| Theophylline | > 4.0 hours | Baseline | Slower achievement |[16] |

Table 2: Comparative In Vitro Anti-Anaphylactic Activity (Guinea Pig Lung)

| Compound (at 1x10⁻³ M) | Inhibition of Histamine (B1213489) Release | Inhibition of TXB2 Production | Inhibition of SRS-A Production | Reference |

|---|---|---|---|---|

| Bamifylline | 2.7x more potent than Theophylline | 1.6x more potent than Theophylline | 1.5x more potent than Theophylline | [17] |

| Theophylline | Baseline | Baseline | Baseline |[17] |

Table 3: PDE Inhibitory Activity (IC₅₀) of Select Xanthine Derivatives

| Compound | PDE I (Ca²⁺/CaM-stim) | PDE II (cGMP-stim) | PDE IV (cAMP-specific) | PDE III (cGMP-inhib) | Reference |

|---|---|---|---|---|---|

| Propentofylline | - | 20 µM | Selective vs. PDE III | Modest (~10⁻⁴ M) | [12] |

| Pentoxifylline | Inhibited | > 20 µM | Modest (~10⁻⁴ M) | Modest (~10⁻⁴ M) | [12] |

| Torbafylline | Selective Inhibition | > 20 µM | Modest (~10⁻⁴ M) | Modest (~10⁻⁴ M) | [12] |

Key Experimental Protocols

The following are representative methodologies for the synthesis and evaluation of bamifylline and its analogues.

Synthesis of this compound

This protocol is adapted from a patented single-stage process.[18]

-

Reactant Preparation: A mixture is prepared containing 8-benzyltheophylline, N-ethylethanolamine, 1,2-dichloroethane, and a mineral base such as sodium carbonate.

-

Reflux: The reaction mixture is heated under reflux. This single-stage reaction yields 7-(N-ethyl-N-β-hydroxyethylaminoethyl)-8-benzyltheophylline.

-

Conversion to Hydrochloride Salt: The resulting base is treated with hydrochloric acid to form the hydrochloride salt (this compound).

-

Purification: The crude product is purified by crystallization from methanol.

-

Yield: The process reports an industrial yield of 81-91%. The final product is a crystalline solid with a melting point of approximately 185-186°C.[18]

In Vitro Bronchodilator Activity Assay (Isolated Guinea Pig Tracheal Ring)

This protocol is a standard method for assessing bronchodilator effects, as described for novel xanthine derivatives.[13]

-

Tissue Preparation: Guinea pigs are sacrificed, and the tracheas are excised. The trachea is cut into rings, approximately 2-3 mm in width.

-

Mounting: Each tracheal ring is suspended in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a 95% O₂ / 5% CO₂ mixture. The rings are connected to an isometric force transducer to record changes in tension.

-

Equilibration: The tissues are allowed to equilibrate under a resting tension (e.g., 1 g) for a period of 60-90 minutes.

-

Contraction: The tracheal rings are pre-contracted by adding a contractile agent, such as histamine (e.g., 10⁻⁵ M), to the organ bath.

-

Drug Administration: Once a stable contraction plateau is reached, cumulative concentrations of the test compound (e.g., bamifylline or an analogue) are added to the bath.

-

Data Analysis: The relaxation response is measured as a percentage reversal of the induced contraction. Dose-response curves are generated, and parameters such as EC₅₀ (the concentration causing 50% of the maximal relaxation) are calculated.

References

- 1. youtube.com [youtube.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. ujconline.net [ujconline.net]

- 5. allmpus.com [allmpus.com]

- 6. Selective activity of bamifylline on adenosine A1-receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Bamifylline - Wikipedia [en.wikipedia.org]

- 9. Bamiphylline improves exercise-induced myocardial ischemia through a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. Lack of cardiostimulant effects of bamifylline in in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phosphodiesterase inhibitory profile of some related xanthine derivatives pharmacologically active on the peripheral microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Recent Advances in the Synthesis of Xanthines: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure–Activity Relationships of 8-Styrylxanthines as A2-Selective Adenosine Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Metabolic and pharmacokinetic studies on Bamifylline. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacological activity of bamifylline on lung anaphylaxis: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. FR2483922A1 - PROCESS FOR THE PREPARATION OF BAMIFYLLINE - Google Patents [patents.google.com]

In Vitro Characterization of Bamifylline Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bamifylline (B195402) hydrochloride is a xanthine (B1682287) derivative with bronchodilator and anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of the in vitro characterization of Bamifylline hydrochloride, summarizing key pharmacological data and detailing the experimental protocols used to elucidate its mechanism of action. The information presented is intended to support further research and development of this compound.

Mechanism of Action

This compound exerts its pharmacological effects through a dual mechanism of action:

-

Selective Adenosine (B11128) A1 Receptor Antagonism : It acts as a selective antagonist at the adenosine A1 receptor.[1][2][3]

-

Non-selective Phosphodiesterase (PDE) Inhibition : It also functions as a non-selective inhibitor of phosphodiesterase enzymes.[1]

The antagonism of adenosine A1 receptors and inhibition of PDEs lead to a cascade of downstream effects, including smooth muscle relaxation in the airways and modulation of inflammatory mediator release.

Quantitative In Vitro Data

The following tables summarize the available quantitative data for the in vitro activity of this compound.

Table 1: Adenosine Receptor Binding Affinity

| Receptor Subtype | Test System | Radioligand | Kᵢ (µM) | Reference |

| Human Adenosine A1 | Stably expressed in cells | Not Specified | 1.93 | [4] |

| Human Adenosine A2A | Stably expressed in cells | Not Specified | 12.9 | [4] |

| Human Adenosine A2B | Not Specified | Not Specified | >100 | [4] |

| Human Adenosine A3 | Not Specified | Not Specified | >100 | [4] |

Table 2: Inhibition of Inflammatory Mediator Release

| Mediator | Test System | Inducer | Bamifylline Concentration (M) | % Inhibition (relative to Theophylline) | Reference |

| Histamine (B1213489) | Actively sensitized guinea-pig lungs | Antigen challenge | 1 x 10⁻³ | 270% | [5] |

| Thromboxane B2 (TXB2) | Actively sensitized guinea-pig lungs | Antigen challenge | 1 x 10⁻³ | 160% | [5] |

| Slow-Reacting Substance of Anaphylaxis (SRS-A) | Actively sensitized guinea-pig lungs | Antigen challenge | 1 x 10⁻³ | 150% | [5] |

Note: A study indicated that the therapeutic plasma concentration of bamifylline is 500 times lower than that needed to inhibit human phosphodiesterase (PDE) enzymes II, III, IV, and V, suggesting that significant PDE inhibition may occur at concentrations higher than those typically achieved in vivo.[4] Specific IC₅₀ values for PDE inhibition by this compound were not available in the reviewed literature.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are described below.

Adenosine A1 Receptor Binding Assay (Radioligand Displacement)

This protocol outlines a general method for determining the binding affinity of a test compound to the adenosine A1 receptor using a radioligand displacement assay.

Objective: To determine the inhibitor constant (Kᵢ) of this compound for the adenosine A1 receptor.

Materials:

-

Cell membranes from a cell line stably expressing the human adenosine A1 receptor.

-

[³H]Cyclohexyladenosine ([³H]CHA) or other suitable radioligand for the A1 receptor.

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of a known A1 receptor ligand like theophylline).

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the A1 receptor in cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.

-

Assay Setup: In a microplate or microcentrifuge tubes, combine the cell membranes, a fixed concentration of the radioligand (e.g., [³H]CHA), and varying concentrations of this compound.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Phosphodiesterase (PDE) Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of a compound against phosphodiesterase enzymes.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against various PDE isoforms.

Materials:

-

Purified recombinant human PDE enzymes (e.g., PDE1, PDE2, PDE3, PDE4, PDE5).

-

[³H]cAMP or [³H]cGMP as a substrate.

-

This compound.

-

Assay buffer (e.g., Tris-HCl buffer containing MgCl₂).

-

Snake venom nucleotidase.

-

Anion-exchange resin.

-

Scintillation fluid and counter.

Procedure:

-

Reaction Setup: In reaction tubes, combine the assay buffer, a specific PDE enzyme, and varying concentrations of this compound.

-

Initiation: Start the reaction by adding the radiolabeled substrate ([³H]cAMP or [³H]cGMP).

-

Incubation: Incubate the reaction mixture at 37°C for a defined period, ensuring the reaction remains in the linear range.

-

Termination: Stop the reaction by heat inactivation (e.g., boiling for 1 minute).

-

Conversion to Nucleoside: Add snake venom nucleotidase to convert the resulting [³H]5'-AMP or [³H]5'-GMP to [³H]adenosine or [³H]guanosine.

-

Separation: Apply the reaction mixture to an anion-exchange resin column to separate the unreacted cyclic nucleotide from the radiolabeled nucleoside product.

-

Quantification: Elute the radiolabeled nucleoside and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of PDE activity inhibition for each concentration of this compound compared to a control without the inhibitor. Determine the IC₅₀ value by plotting the percent inhibition against the log concentration of the inhibitor and fitting the data to a sigmoidal dose-response curve.

Inhibition of Mediator Release from Perfused Guinea Pig Lungs

This ex vivo protocol is used to evaluate the effect of a compound on the antigen-induced release of inflammatory mediators from sensitized lung tissue.[5]

Objective: To quantify the inhibitory effect of this compound on the release of histamine, TXB2, and SRS-A from immunologically challenged guinea pig lungs.

Materials:

-

Actively sensitized guinea pigs (e.g., to ovalbumin).

-

Krebs-Henseleit solution.

-

Antigen (e.g., ovalbumin).

-

This compound.

-

Perfusion apparatus for isolated lungs.

-

Analytical methods for histamine (e.g., fluorometric assay), TXB2, and SRS-A (e.g., radioimmunoassay or LC-MS).

Procedure:

-

Lung Preparation: Anesthetize a sensitized guinea pig and cannulate the trachea and pulmonary artery. Isolate the lungs and place them in a perfusion apparatus.

-

Perfusion: Perfuse the lungs with Krebs-Henseleit solution at a constant flow rate and maintain ventilation.

-

Drug Administration: Introduce this compound at various concentrations into the perfusion medium and allow it to equilibrate with the lung tissue.

-

Antigen Challenge: Introduce the antigen into the perfusion medium to induce an anaphylactic reaction and the release of mediators.

-

Sample Collection: Collect the lung effluent at specific time points before and after the antigen challenge.

-

Mediator Quantification: Analyze the collected effluent samples for the concentrations of histamine, TXB2, and SRS-A using appropriate analytical techniques.

-

Data Analysis: Compare the amount of mediator released in the presence of this compound to the amount released in control experiments without the drug. Calculate the percentage of inhibition for each concentration of this compound.

cAMP Accumulation Assay

This cell-based functional assay measures the effect of a compound on the intracellular levels of cyclic AMP (cAMP), a key second messenger.

Objective: To determine the effect of this compound on cAMP levels, particularly in the context of adenosine A1 receptor antagonism.

Materials:

-

A suitable cell line expressing the adenosine A1 receptor (e.g., CHO or HEK293 cells).

-

An adenosine A1 receptor agonist (e.g., N⁶-cyclopentyladenosine, CPA).

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

This compound.

-

Cell lysis buffer.

-

cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen-based).

Procedure:

-

Cell Culture: Plate the cells in a multi-well plate and allow them to adhere and grow.

-